molecular formula C11H16BrN B3249682 2-Bromo-4-(tert-pentyl)aniline CAS No. 1956324-16-5

2-Bromo-4-(tert-pentyl)aniline

Cat. No.: B3249682
CAS No.: 1956324-16-5
M. Wt: 242.16 g/mol
InChI Key: XSBKTFFXRDJOTP-UHFFFAOYSA-N
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Description

2-Bromo-4-(tert-pentyl)aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom and a tert-pentyl group attached to a benzene ring, with an amino group (-NH2) at the para position relative to the bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(tert-pentyl)aniline typically involves the bromination of 4-(tert-pentyl)aniline. One common method is the electrophilic aromatic substitution reaction, where 4-(tert-pentyl)aniline is treated with bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-pentyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include 4-(tert-pentyl)aniline derivatives with different substituents replacing the bromine atom.

    Electrophilic Substitution: Products include nitrated or sulfonated derivatives of this compound.

    Oxidation and Reduction: Products include nitro compounds or reduced amines.

Scientific Research Applications

2-Bromo-4-(tert-pentyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-pentyl)aniline in various reactions involves its functional groups:

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(tert-butyl)aniline: Similar structure but with a tert-butyl group instead of a tert-pentyl group.

    2-Bromo-4-(tert-amyl)aniline: Similar structure but with a tert-amyl group.

    2-Bromo-4-(tert-hexyl)aniline: Similar structure but with a tert-hexyl group.

Uniqueness

2-Bromo-4-(tert-pentyl)aniline is unique due to the specific steric and electronic effects imparted by the tert-pentyl group. These effects can influence its reactivity and interactions in ways that are distinct from its analogs with different alkyl groups .

Properties

IUPAC Name

2-bromo-4-(2-methylbutan-2-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7H,4,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBKTFFXRDJOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801256783
Record name Benzenamine, 2-bromo-4-(1,1-dimethylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956324-16-5
Record name Benzenamine, 2-bromo-4-(1,1-dimethylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956324-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-bromo-4-(1,1-dimethylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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